Methyl 2-(3-nitropyridin-4-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-nitropyridin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)4-6-2-3-9-5-7(6)10(12)13/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBDWWXDFBHXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 3 Nitropyridin 4 Yl Acetate and Analogous Nitropyridine Acetates
Vicarious Nucleophilic Substitution (VNS) Approaches to C-4 Functionalization
Vicarious Nucleophilic Substitution is a powerful method for the C-H functionalization of electron-deficient aromatic rings, including nitropyridines. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group on its alpha-carbon, to the aromatic ring. This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. organic-chemistry.orgacs.org
The synthesis of Methyl 2-(3-nitropyridin-4-yl)acetate via VNS would involve the reaction of 3-nitropyridine (B142982) with a carbanion derived from an activated methyl acetate (B1210297) equivalent. In this context, the nucleophile must contain a suitable leaving group (X) on the carbon atom that forms the new C-C bond. A general scheme for this transformation is shown below:
Figure 1: General scheme for the VNS synthesis of this compound.Carbanion precursors suitable for this reaction include α-haloacetates or, more commonly, α-sulfonyl acetates such as methyl (phenylsulfonyl)acetate. The sulfonyl group serves a dual purpose: it acidifies the α-proton, facilitating carbanion formation, and acts as an excellent leaving group (as a sulfinic acid) in the elimination step. acs.orgnih.gov Research on the VNS alkylation of nitropyridines has demonstrated the efficacy of using sulfonyl-stabilized carbanions to introduce alkyl chains. nih.govresearchgate.net
The success of a VNS reaction is highly dependent on the choice of base and solvent. The base must be strong enough to deprotonate the activated acetate precursor to form the required carbanion, and it is also consumed in the final elimination step. organic-chemistry.org Therefore, at least two equivalents of a strong, non-nucleophilic base are typically required.
Commonly employed base and solvent systems for VNS reactions on nitropyridines are summarized in the table below.
| Base System | Solvent | Typical Temperature | Comments |
| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | -78 °C to -40 °C | A standard, cost-effective choice for generating carbanions. |
| Potassium hexamethyldisilazide (KHMDS) | Dimethylformamide (DMF) | -60 °C to -40 °C | A strong, sterically hindered base that minimizes side reactions. nih.gov |
| Sodium hydride (NaH) | Tetrahydrofuran (THF) | Room Temperature | Used for deprotonation of precursors like diethyl malonate in related reactions. nih.gov |
The solvent plays a crucial role in stabilizing the intermediates and influencing reaction rates. Aprotic polar solvents like DMF and DMSO are often preferred as they effectively solvate the potassium counterion of the base and the charged intermediates (the σ-adduct and the final product anion) formed during the reaction. ntnu.no Low temperatures are generally necessary to control the reactivity and prevent decomposition of the carbanion or the intermediate adducts. nih.gov
A key challenge in the functionalization of 3-nitropyridine is controlling the regioselectivity. The nitro group strongly activates the positions ortho (C-2, C-4) and para (C-6) to it for nucleophilic attack. Consequently, VNS reactions on 3-nitropyridine can potentially yield a mixture of 2-, 4-, and 6-substituted isomers. organic-chemistry.orgntnu.no
However, a high degree of regioselectivity for the C-4 position can often be achieved. Several factors influence the final isomer distribution:
Electronic Effects : The C-4 and C-6 positions are generally the most electronically activated sites for nucleophilic attack on 3-nitropyridine.
Steric Hindrance : The C-2 position is adjacent to the pyridine (B92270) nitrogen, which can sterically hinder the approach of a bulky nucleophile. This often disfavors substitution at C-2 compared to C-4 and C-6.
Lewis Acid Catalysis : The addition of Lewis acids, such as silver carbonate (Ag₂CO₃), has been shown to significantly improve selectivity for the C-4 position in related C-H functionalization reactions. nih.gov The Lewis acid is thought to coordinate to the pyridine nitrogen, further enhancing the electrophilicity of the C-4 position relative to other sites. nih.gov
In studies on the alkylation of 3-nitropyridine via VNS, the formation of the C-4 substituted product is often dominant, although minor amounts of the C-6 isomer can be isolated. nih.gov Careful optimization of reaction conditions, including the base, solvent, and temperature, is critical to maximize the yield of the desired this compound.
Nucleophilic Aromatic Substitution (SNAr) Strategies at the Pyridine Core
Nucleophilic Aromatic Substitution (SNAr) provides an alternative and often highly efficient route to functionalized nitropyridines. Unlike VNS, this method requires a precursor that already possesses a good leaving group, typically a halide, at the target position of substitution. nih.gov The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate. nih.gov
To synthesize this compound via an SNAr strategy, a suitable starting material would be a 4-halo-3-nitropyridine, such as 4-chloro-3-nitropyridine. The presence of the nitro group ortho to the halogen atom strongly activates this position for nucleophilic displacement. The pyridine nitrogen provides additional activation, making these substrates highly reactive towards nucleophiles.
The synthesis of these halogenated precursors can be achieved through various methods, including the nitration of halogenated pyridines or multi-step sequences from pyridine N-oxides. orgsyn.org For example, 2,4-dichloro-3-nitropyridine (B57353) can be selectively hydrolyzed to 2-chloro-3-nitropyridin-4-ol, which can be further converted to the required precursor. google.com
| Precursor Example | Leaving Group | Activating Groups |
| 4-Chloro-3-nitropyridine | Cl⁻ | 3-NO₂, Pyridine N |
| 4-Fluoro-3-nitropyridine | F⁻ | 3-NO₂, Pyridine N |
| Methyl 3-nitropyridine-4-carboxylate* | NO₂⁻ | 4-CO₂Me, Pyridine N |
*In some cases, the nitro group itself can act as the leaving group if the ring is sufficiently activated, as seen in the reaction of Methyl 3-nitropyridine-4-carboxylate with fluoride (B91410) ions. mdpi.comresearchgate.net
The nucleophile required for the SNAr synthesis is the enolate of methyl acetate. This carbanion can be generated by treating methyl acetate with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH). The resulting enolate then attacks the electron-deficient C-4 position of the 4-halo-3-nitropyridine precursor, displacing the halide to form the final product.
The reactivity of related carbon nucleophiles in SNAr reactions with halonitropyridines is well-documented. For instance, the anion of diethyl malonate readily displaces chloride from 2-chloro-3-nitropyridines to form the corresponding C-substituted product. nih.govresearchgate.net This serves as a close precedent for the desired reaction with a methyl acetate enolate. The general conditions involve treating the halonitropyridine with the pre-formed enolate in an aprotic solvent like THF at low to ambient temperatures. The high electrophilicity of the C-4 position in 4-halo-3-nitropyridines ensures that the reaction is typically efficient and highly regioselective, yielding exclusively the C-4 substituted product.
Multi-Component and Cascade Reactions Incorporating Nitropyridine Fragments
Multi-component reactions (MCRs) and cascade (or domino) reactions represent highly efficient strategies for the synthesis of complex molecules like nitropyridine acetates from simple precursors in a single operation. These approaches are valued for their high atom economy, step economy, and potential for creating molecular diversity.
Another powerful MCR involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate. nih.govmdpi.com This method serves as a versatile route to various nitropyridines that are otherwise difficult to synthesize. nih.gov The dinitropyridone acts as a stable equivalent of the volatile nitromalonaldehyde. nih.govmdpi.com The choice of the nitrogen source can influence the final product, with ammonium acetate sometimes leading to nitroanilines in addition to the desired nitropyridines. nih.govmdpi.com
Cascade reactions, which involve a series of intramolecular transformations, have also been employed for pyridine synthesis. A copper-catalyzed three-component cascade annulation reaction using ketoxime acetates, aldehydes, and activated methylene (B1212753) compounds provides a direct route to polysubstituted pyridines. organic-chemistry.org This one-pot, four-step process involves N–O bond cleavage, C–C/C–N bond formation, and oxidative dehydrogenation, all facilitated by an inexpensive copper catalyst without the need for an external oxidant. organic-chemistry.org Similarly, Gallium(III) iodide has been identified as an effective catalyst in a domino Michael-cyclodehydration-aromatization sequence to produce functionalized pyridines. nih.gov In this reaction, ammonium acetate serves as the optimal nitrogen source, with the acetate counter-anion playing a crucial role in the cyclization and aromatization steps. nih.gov
Table 1: Examples of Multi-Component/Cascade Reactions for Nitropyridine Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Multi-component | 2-Nitroacetophenone, β-dicarbonyl compound, Aldehyde, Ammonium acetate | Acetic acid | Substituted 5-nitropyridines | researchgate.netdntb.gov.ua |
| Three-Component Ring Transformation (TCRT) | 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia/Ammonium acetate | Heating | Substituted nitropyridines | nih.govmdpi.com |
| Cascade Annulation | Ketoxime acetate, Aldehyde, Activated methylene compound | CuBr, Li₂CO₃, DMSO | Polysubstituted pyridines | organic-chemistry.org |
| Domino Reaction | Enaminone, 1,3-Dicarbonyl compound, Ammonium acetate | GaI₃ | Functionalized pyridine carboxylates | nih.gov |
Advanced Catalytic Approaches in the Synthesis of this compound Derivatives
The synthesis of functionalized nitropyridines, including acetate derivatives, has been significantly advanced by the development of novel catalytic systems. These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition metal catalysis is at the forefront of these advancements. Ruthenium-based catalysts, for example, have been employed in a variety of C–H bond functionalization reactions, including the arylation of pyridine rings. mdpi.com These processes can offer direct routes to complex derivatives by activating otherwise inert C-H bonds. Similarly, copper catalysts have proven effective in three-component cascade reactions that assemble the pyridine ring from simple precursors. organic-chemistry.org The use of inexpensive and abundant metals like copper is a significant advantage for large-scale synthesis.
Gas-phase catalytic methods have also been explored for the synthesis of simple pyridine derivatives like methylpyridines. Heterogeneous catalysts, such as those composed of cadmium and chromium oxides on a kaolin (B608303) support, have been optimized for the reaction between acetylene (B1199291) and ammonia to produce 2- and 4-methylpyridines in good yields. e3s-conferences.orgsemanticscholar.org While not directly producing nitropyridine acetates, these methods highlight the potential of heterogeneous catalysis in pyridine synthesis, which offers benefits like catalyst recyclability and continuous processing.
Photoredox catalysis represents a modern approach for C–H functionalization under mild conditions. Using an acridinium (B8443388) photoredox catalyst and visible light, pyridine N-oxides can be used as hydrogen atom transfer (HAT) precursors to achieve the alkylation and heteroarylation of unactivated C(sp³)–H bonds. acs.org This strategy opens up new pathways for introducing complex side chains onto the pyridine nucleus.
Table 2: Selected Advanced Catalytic Systems in Pyridine Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features | Reference |
|---|---|---|---|---|
| Ruthenium Complexes | C-H Arylation | 2-Phenylpyridine, Aryl halides | Direct functionalization of C-H bonds | mdpi.com |
| Copper(I) Bromide | Cascade Annulation | Oxime acetates, Aldehydes, Methylene compounds | Inexpensive catalyst, no external oxidant needed | organic-chemistry.org |
| Gallium(III) Iodide | Domino Reaction | Enaminones, Dicarbonyls, Ammonium acetate | High-yielding, multi-component synthesis | nih.gov |
| CdO-Cr₂O₃/Kaolin | Gas-Phase Synthesis | Acetylene, Ammonia | Heterogeneous catalysis for methylpyridines | e3s-conferences.orgsemanticscholar.org |
| Acridinium/Visible Light | Photoredox Catalysis | Pyridine N-oxides, Alkanes | C(sp³)–H functionalization, mild conditions | acs.org |
Methodological Innovations in Nitropyridine Synthesis Relevant to Acetate Functionalization
The introduction of a nitro group and a subsequent acetate functionalization onto a pyridine ring requires specific and often innovative synthetic methods due to the electron-deficient nature of the pyridine nucleus.
Direct nitration of pyridine is notoriously difficult, yielding low amounts of the desired 3-nitropyridine. researchgate.net A significant innovation is the "Bakke procedure," which involves reacting pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. researchgate.netresearchgate.net This intermediate is then treated with a nucleophile like aqueous sodium bisulfite, which facilitates a figshare.comresearchgate.net sigmatropic rearrangement of the nitro group to the 3-position in good yields. researchgate.netntnu.no This method has been adapted for various substituted pyridines.
For the introduction of the acetate side chain, a common strategy involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized nitropyridine. A reliable method for synthesizing 2-methyl-3-nitropyridines starts with commercially available 2-chloro-3-nitropyridines. nih.gov These precursors react readily with the anion of diethyl malonate, followed by acidic hydrolysis and decarboxylation to yield the 2-methyl-3-nitropyridine. nih.gov This malonic ester synthesis is a classic and effective way to install a carboxymethyl group (—CH₂COOH), which can then be esterified to the desired methyl acetate.
The introduction of the nitro group can also facilitate the functionalization of the pyridine ring in other ways. The nitro group is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack. This allows for the vicarious nucleophilic substitution (VNS) of hydrogen, enabling the introduction of various substituents. researchgate.net Furthermore, the nitro group itself can sometimes be displaced by a nucleophile, providing a route to other functionalized pyridines. nih.gov
Continuous flow microreactors offer a modern, safer, and more efficient alternative to traditional batch reactors for reactions like N-oxidation. The use of a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide has been shown to produce pyridine N-oxides in high yields, which can be precursors for further functionalization. researchgate.net
Considerations for Green Chemistry in Synthetic Pathway Design
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including nitropyridine derivatives. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
The choice of catalysts and reaction media is critical. The development of heterogeneous catalysts that can be easily separated and recycled is a key green strategy. e3s-conferences.orgsemanticscholar.org The use of safer, more sustainable solvents is also paramount. While many pyridine syntheses employ traditional organic solvents, research is ongoing into alternatives like ionic liquids or even solvent-free conditions. rasayanjournal.co.inrsc.org For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed based on the C-H functionalization of pyridine N-oxides. rsc.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and often improve yields, using sustainable solvents like ethanol. nih.gov
Avoiding hazardous reagents is another core principle. Traditional nitration methods often use strong, corrosive acids. Newer methods, such as those employing N₂O₅, can offer alternatives. researchgate.net A patent for the preparation of 2-hydroxy-3-nitropyridine (B160883) describes a method that produces little waste liquid and gas, making it conducive to green and large-scale production. google.com Ultimately, designing a synthetic pathway that is both economically viable and environmentally benign requires a holistic assessment of all steps, from starting materials to final product purification.
Chemical Transformations and Reactivity of Methyl 2 3 Nitropyridin 4 Yl Acetate
Reductive Transformations of the Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyridine (B92270) ring. Its reduction to an amino group is a pivotal transformation, as it converts the electron-withdrawing nature to an electron-donating one, paving the way for a variety of subsequent functionalizations.
The chemoselective reduction of the nitro group in pyridine derivatives to an amino group, without affecting other functional moieties like the ester, is a common and crucial synthetic step. Standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl or acetic acid) are typically employed for this purpose.
In a closely related transformation, the reductive cyclization of ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate demonstrates this principle. Treatment of this substrate with powdered zinc in acetic acid leads to the reduction of the nitro group to an amine. The newly formed amino group then undergoes an intramolecular cyclization with the adjacent cyano and ester functionalities to form ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate. nbuv.gov.ua This reaction highlights a powerful method where the reduction of the nitro group serves as a trigger for the construction of a new heterocyclic ring system.
| Starting Material | Reagents and Conditions | Product | Reaction Type | Source |
|---|---|---|---|---|
| Ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate | Powdered Zinc, Acetic Acid | Ethyl 2-amino-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | Reductive Intramolecular Cyclization | nbuv.gov.ua |
Once the nitro group is reduced to form Methyl 2-(3-aminopyridin-4-yl)acetate, the resulting primary aromatic amine becomes a handle for numerous further modifications. While specific examples for the functionalization of this particular amino ester were not detailed in the searched literature, typical reactions for this functional group include diazotization followed by Sandmeyer or related reactions, acylation to form amides, alkylation, and condensation with carbonyl compounds to form imines or Schiff bases. These transformations are fundamental in medicinal chemistry and materials science for building molecular diversity.
Reactions Involving the Methyl Ester Functionality
The methyl ester group is another key site for transformations, primarily through reactions involving nucleophilic attack at the electrophilic carbonyl carbon.
The methyl ester can be converted into other esters (transesterification) or amides (amidation) via nucleophilic acyl substitution. Amidation, the reaction with a primary or secondary amine, typically requires heating or catalysis to form a stable amide bond. Transesterification is an equilibrium process involving reaction with another alcohol, often catalyzed by an acid or a base. Although these are standard transformations for methyl esters, specific examples detailing the amidation or transesterification of this compound were not found in the reviewed literature.
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(3-nitropyridin-4-yl)acetic acid, can be achieved under either acidic or basic conditions (saponification). Basic hydrolysis is typically irreversible due to the formation of the carboxylate salt. Subsequent acidification of the reaction mixture yields the free carboxylic acid. This conversion is a common step in synthetic pathways where the ester group serves as a protecting group for the carboxylic acid or when the acid itself is the desired final product. Specific experimental conditions for the hydrolysis of this compound have not been detailed in the available sources.
Reactivity of the Activated Methylene (B1212753) Group (α-Carbon)
The methylene group (–CH₂–) in this compound is positioned between the electron-withdrawing pyridine ring and the carbonyl group of the ester. This "doubly activated" position makes the α-protons acidic and susceptible to deprotonation by a suitable base to form a stabilized enolate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions to form new carbon-carbon bonds.
The synthetic utility of this reactive site is demonstrated in the reductive cyclization of the related compound, ethyl 2-cyano-2-(3-nitropyridin-4-yl)acetate. In this reaction, after the nitro group is reduced, the activated α-carbon participates in the ring-closing step to form the pyrrole (B145914) ring of the pyrrolo[2,3-c]pyridine system. nbuv.gov.ua This illustrates how the reactivity of the methylene group can be harnessed in tandem with transformations at other sites on the molecule to construct complex heterocyclic frameworks.
Condensation Reactions and C-C Bond Formations
The methylene group of "this compound" is activated by the adjacent ester and the electron-deficient nitropyridine ring, making it a suitable substrate for various condensation reactions and carbon-carbon bond formations. While specific examples for this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related active methylene compounds.
One of the primary reactions anticipated for this compound is the Claisen condensation. In this reaction, the enolate of "this compound", generated by a strong base, can react with another molecule of the ester or a different ester to form a β-keto ester. This transformation is a powerful tool for constructing larger carbon skeletons.
Furthermore, the active methylene group can participate in Knoevenagel condensations with aldehydes and ketones. In the presence of a weak base, "this compound" can react with carbonyl compounds to yield α,β-unsaturated esters. These products are valuable intermediates in organic synthesis, serving as precursors for a variety of other functional groups and heterocyclic systems.
Alkylation of the active methylene group provides another avenue for C-C bond formation. Treatment with a base followed by an alkyl halide would introduce an alkyl group at the carbon atom adjacent to the ester, leading to a range of substituted pyridine derivatives.
Vicarious Nucleophilic Substitution (VNS) also presents a viable strategy for C-C bond formation on the pyridine ring itself. nih.govacs.orgresearchgate.net This method allows for the introduction of alkyl groups onto electron-deficient aromatic rings. nih.govacs.orgresearchgate.net In the case of 3-nitropyridines, sulfonyl-stabilized carbanions can act as nucleophiles, leading to the formation of a Meisenheimer-type adduct, which then eliminates a sulfinic acid to yield the alkylated product. nih.govacs.orgresearchgate.net
A summary of potential condensation and C-C bond forming reactions is presented in the table below.
| Reaction Type | Reactant(s) | Product Type |
| Claisen Condensation | "this compound" (self-condensation) or with another ester | β-keto ester |
| Knoevenagel Condensation | Aldehyde or Ketone | α,β-unsaturated ester |
| Alkylation | Alkyl halide | α-alkylated acetate (B1210297) derivative |
| Vicarious Nucleophilic Substitution | Sulfonyl-stabilized carbanion | Alkylated nitropyridine |
Potential for Further Functionalization
The 3-nitropyridine (B142982) scaffold of "this compound" is highly susceptible to nucleophilic aromatic substitution (SNAr), offering numerous possibilities for further functionalization. The strong electron-withdrawing effect of the nitro group activates the pyridine ring towards attack by nucleophiles.
Nucleophilic substitution can occur at positions ortho and para to the nitro group. For 3-nitropyridine derivatives, the primary sites for nucleophilic attack are the 2- and 4-positions. Given that the acetate group already occupies the 4-position, functionalization at the 2- and 6-positions is expected.
A variety of nucleophiles can be employed in these reactions, including:
Amines: Reaction with primary or secondary amines can introduce amino functionalities, which are important in medicinal chemistry.
Alkoxides and Phenoxides: These nucleophiles can be used to synthesize the corresponding ethers.
Thiolates: The introduction of sulfur-containing groups can be achieved through reaction with thiols in the presence of a base.
The table below summarizes potential nucleophilic substitution reactions.
| Nucleophile | Position of Attack | Product Type |
| Amines (R2NH) | 2- or 6-position | Amino-substituted pyridine |
| Alkoxides (RO-) | 2- or 6-position | Alkoxy-substituted pyridine |
| Thiolates (RS-) | 2- or 6-position | Thioether-substituted pyridine |
Intramolecular Cyclization Reactions and Annulation Strategies
The structure of "this compound" contains functionalities that can participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. The active methylene group and the ester, in combination with the reactive pyridine ring, provide handles for annulation strategies.
For instance, under appropriate conditions, the enolate of the acetate moiety could potentially attack the 2-position of the pyridine ring, leading to the formation of a six-membered ring. Subsequent transformations could then yield indolizine (B1195054) or quinolizine derivatives, which are common scaffolds in natural products and pharmaceuticals.
Annulation strategies involving the reaction of the nitropyridine ring with bifunctional reagents can also be envisioned. For example, reaction with a reagent containing both a nucleophilic and an electrophilic center could lead to the construction of a new ring fused to the pyridine core. The nitro group itself can participate in cyclization reactions, for example, through reductive cyclization with a suitably positioned side chain.
Investigations into Nitro Group Migration Mechanisms within Pyridine Systems
Nitro group migration in pyridine systems is a known phenomenon, particularly during nitration reactions. The mechanism of this migration has been a subject of study. One proposed mechanism involves a ntnu.noresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom of an N-nitropyridinium intermediate to the 3-position of the pyridine ring. researchgate.net
In the context of nucleophilic substitution reactions of halo-nitropyridines, unexpected nitro-group migration has also been observed. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to the formation of a product where the nitro group has migrated to the 3-position. clockss.org This rearrangement is influenced by the solvent and base used in the reaction, with polar aprotic solvents favoring the migration. clockss.org While the exact mechanism in this context is still under investigation, it highlights the potential for dynamic rearrangements in substituted nitropyridine systems.
Studies on Reaction Kinetics and Mechanistic Pathways of Nucleophilic Substitutions
The kinetics and mechanistic pathways of nucleophilic aromatic substitution (SNAr) on nitropyridines have been investigated to understand the factors influencing reactivity. The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving the formation of a Meisenheimer complex. wikipedia.org
The rate of these reactions is influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
The solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic species and not strongly solvating the anionic nucleophile.
The leaving group: The rate of the reaction is also dependent on the ability of the leaving group to depart. In some cases, the nitro group itself can act as a leaving group. researchgate.net
Kinetic studies on the reactions of nitropyridines with aliphatic amines have shown that the rate-determining step can be either the nucleophilic attack or the deprotonation of the initially formed zwitterionic intermediate, depending on the specific reactants and reaction conditions. researchgate.net The vicarious nucleophilic substitution (VNS) offers an alternative pathway for the functionalization of nitropyridines, proceeding through the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. nih.govacs.orgresearchgate.net
Role of Methyl 2 3 Nitropyridin 4 Yl Acetate As a Synthetic Intermediate and Building Block
Potential as a Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The structure of Methyl 2-(3-nitropyridin-4-yl)acetate, featuring a nitro group ortho to a methylene-ester substituent, is primed for cyclization reactions to form fused heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then react intramolecularly with the adjacent ester functionality or a derivative thereof.
Postulated Formation of Fused Pyridine (B92270) Systems (e.g., Azaindoles)
The synthesis of azaindoles (pyrrolo[x,y-z]pyridines) often involves the reductive cyclization of an ortho-substituted nitropyridine. For this compound, a plausible pathway to a 6-azaindole scaffold would involve the reduction of the nitro group to an amine. This newly formed amino group could then participate in an intramolecular condensation with the acetate (B1210297) moiety to form the fused pyrrole (B145914) ring. This transformation is a common strategy in indole and azaindole synthesis. While specific examples for this exact substrate are not documented, this pathway represents a standard and powerful method in heterocyclic chemistry.
Hypothetical Construction of Polycyclic Nitrogen-Containing Compounds
Beyond azaindoles, the reactive handles on this compound could facilitate the construction of more complex polycyclic nitrogen-containing compounds. The methylene (B1212753) group is acidic and can be deprotonated to form a nucleophile, which could participate in annulation reactions with suitable electrophiles. Furthermore, the nitro group can be transformed into various other functionalities, and the ester can be hydrolyzed, reduced, or converted to other carbonyl derivatives, each modification opening up new avenues for building complex polycyclic architectures.
Theoretical Utility in Derivatization for Library Synthesis
In medicinal chemistry and materials science, the generation of compound libraries for screening is essential. This compound is an attractive scaffold for library synthesis due to its multiple points of diversification.
| Reaction Site | Potential Modifications | Resulting Functionality |
| Nitro Group | Reduction to amine, followed by acylation, alkylation, etc. | Amides, sulfonamides, secondary/tertiary amines |
| Ester Group | Hydrolysis to carboxylic acid, amidation, reduction to alcohol | Carboxylic acids, amides, primary alcohols |
| Methylene Group | Alkylation, acylation | Substituted acetate derivatives |
| Pyridine Ring | Nucleophilic aromatic substitution (SNAr) | Varied substituents on the pyridine core |
This theoretical derivatization allows for the rapid generation of a large number of analogues from a common intermediate, which is a hallmark of library synthesis.
Envisioned Strategic Incorporation into Complex Molecular Architectures
The strategic value of a building block is determined by its ability to be incorporated efficiently into a larger, complex molecule. The functional groups of this compound allow for its potential use in multi-step total synthesis. It could serve as a key fragment that introduces a functionalized pyridine ring early in a synthetic sequence. The nitro and ester groups can be carried through several synthetic steps, potentially in protected forms, and then unmasked at a later stage for key bond-forming reactions or further functionalization.
Prospective Application in the Construction of Advanced Organic Molecules
The development of advanced organic molecules for materials science and other non-biological applications relies on the availability of versatile building blocks. The electron-deficient nature of the nitropyridine ring in this compound suggests its potential utility in the synthesis of materials with interesting electronic or photophysical properties. The functional handles would allow for its incorporation into polymers, macrocycles, or other extended π-systems.
Advanced Spectroscopic Characterization and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
Without access to peer-reviewed research detailing the synthesis and characterization of Methyl 2-(3-nitropyridin-4-yl)acetate, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific rigor. We will continue to monitor scientific publications and will update this information should relevant data become available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula, distinguishing between compounds with the same nominal mass.
Following a comprehensive review of publicly available scientific literature and chemical databases, no specific experimental High-Resolution Mass Spectrometry (HRMS) data, including accurate mass measurements and fragmentation patterns, for the compound this compound could be located. While theoretical mass calculations are possible, empirical data from analytical experiments are not presently available in the reviewed sources.
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |
| C₈H₈N₂O₄ | [M+H]⁺ | 197.0557 |
| C₈H₈N₂O₄ | [M+Na]⁺ | 219.0376 |
| C₈H₈N₂O₄ | [M+K]⁺ | 234.9935 |
Note: The data in this table is calculated based on the chemical formula and has not been confirmed by experimental analysis of this compound.
X-ray Crystallography for Solid-State Molecular Structure and Conformational Studies
A thorough search of crystallographic databases and the scientific literature did not yield any published X-ray crystal structures for this compound. Consequently, detailed experimental data regarding its solid-state molecular structure and conformation are not available. Information such as crystal system, space group, unit-cell dimensions, and specific atomic coordinates for this particular compound has not been reported.
Table 2: Required Parameters from X-ray Crystallography for this compound (Data Not Available)
| Parameter | Data |
| Crystal System | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions | Not Available |
| Bond Lengths (Å) | Not Available |
| Bond Angles (°) | Not Available |
| Torsion Angles (°) | Not Available |
Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis. No such experimental data has been publicly reported for this compound.
Theoretical and Computational Chemistry Studies of Methyl 2 3 Nitropyridin 4 Yl Acetate
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely employed to predict a variety of molecular properties with a good balance of accuracy and computational cost.
Geometry Optimization and Conformational Landscapes
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a flexible molecule like Methyl 2-(3-nitropyridin-4-yl)acetate, which has rotatable bonds, multiple conformers may exist. A comprehensive conformational analysis is necessary to identify the global minimum and other low-energy conformers that may be present under experimental conditions. Such studies on substituted pyridines have been performed using various levels of theory to understand their structural preferences. mdpi.com
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For the pyridine (B92270) ring, the introduction of substituents like the nitro and methyl acetate (B1210297) groups is expected to cause minor distortions from the ideal planar geometry of pyridine itself.
Illustrative Optimized Geometrical Parameters for a Nitropyridine Derivative This table presents typical bond lengths and angles that might be expected for a molecule similar to this compound, based on DFT calculations of other nitropyridine derivatives.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-C (ring) | 1.38 - 1.40 Å |
| C-N (ring) | 1.33 - 1.34 Å | |
| C-NO2 | 1.47 Å | |
| N-O | 1.22 Å | |
| Bond Angle | C-N-C (ring) | 117° |
| C-C-NO2 | 120° | |
| O-N-O | 125° |
Electronic Structure Analysis (HOMO-LUMO Orbital Energetics, Charge Distribution)
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide valuable information about the distribution of electrons within the molecule.
HOMO-LUMO Orbital Energetics: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. scirp.org A smaller gap suggests that the molecule is more reactive. For nitropyridine derivatives, the strong electron-withdrawing nature of the nitro group is expected to lower the energy of the LUMO, thus affecting the HOMO-LUMO gap. researchgate.net
Illustrative HOMO-LUMO Energies for a Nitropyridine Derivative This table provides representative energy values for the frontier molecular orbitals of a nitropyridine derivative, calculated using DFT.
| Parameter | Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Charge Distribution: The distribution of electron density in a molecule can be analyzed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This provides insight into the partial atomic charges on each atom. In this compound, the electronegative nitrogen and oxygen atoms of the nitro group and the ester group are expected to carry partial negative charges, while the adjacent carbon atoms and the pyridine nitrogen would have altered electron densities. iucr.orgrsc.orgnih.gov This charge distribution is critical for predicting sites of nucleophilic or electrophilic attack.
Prediction and Validation of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are a powerful tool for structure elucidation. rsc.orgnrel.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts for this compound would be expected to show characteristic signals for the pyridine ring protons and carbons, influenced by the electronic effects of the nitro and methyl acetate substituents.
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for a Substituted Nitropyridine This table shows representative calculated NMR chemical shifts for a nitropyridine derivative.
| Atom | Predicted Chemical Shift (ppm) |
| H (pyridine ring) | 7.5 - 9.0 |
| C (pyridine ring) | 120 - 155 |
| CH2 | 4.0 |
| CH3 | 3.8 |
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. redalyc.org The calculated frequencies are often scaled to account for anharmonicity and the approximations in the computational method. redalyc.org For this compound, characteristic vibrational modes would include the stretching of the C=O bond in the ester, the symmetric and asymmetric stretches of the NO₂ group, and the various stretching and bending modes of the pyridine ring.
Illustrative Predicted Vibrational Frequencies for a Nitropyridine Derivative This table presents typical calculated vibrational frequencies for key functional groups in a molecule analogous to this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O stretch (ester) | 1750 |
| NO₂ asymmetric stretch | 1550 |
| NO₂ symmetric stretch | 1350 |
| Pyridine ring stretch | 1600 - 1400 |
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λ_max) can be compared with experimental spectra. researchgate.netlibretexts.orgsielc.com The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π-π* and n-π* transitions within the nitropyridine chromophore.
Illustrative Predicted UV-Vis Absorption for a Nitropyridine Derivative This table shows a representative calculated absorption wavelength and the corresponding electronic transition.
| Transition | Calculated λ_max (nm) | Oscillator Strength (f) |
| HOMO -> LUMO | 320 | 0.25 |
| HOMO-1 -> LUMO | 285 | 0.15 |
Mechanistic Investigations using Computational Methods
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. It allows for the study of reaction pathways, the identification of transient species like transition states, and the calculation of kinetic and thermodynamic parameters.
Transition State Characterization and Reaction Pathway Elucidation
To understand how a chemical reaction proceeds, it is necessary to map out the potential energy surface that connects reactants to products. A key feature of this surface is the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states. A true transition state is confirmed by a vibrational frequency analysis, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the ester group, DFT could be used to model the reaction pathway. For instance, in a nucleophilic substitution reaction where the nitro group is displaced, the calculations would model the approach of the nucleophile, the formation of a Meisenheimer-like intermediate, the transition state for the departure of the leaving group, and the final product. researchgate.netntnu.no
Kinetic and Thermodynamic Parameters of Chemical Transformations
Once the reactants, products, and transition states have been located on the potential energy surface, their energies can be used to calculate important kinetic and thermodynamic parameters.
Thermodynamic Parameters: The difference in the Gibbs free energy (ΔG) between the products and reactants determines the spontaneity of a reaction. The enthalpy change (ΔH) indicates whether a reaction is exothermic or endothermic. These values can be calculated from the electronic energies obtained from DFT, with corrections for zero-point vibrational energy and thermal contributions. researchgate.net
Kinetic Parameters: The activation energy (Ea) of a reaction, which determines the reaction rate, can be calculated as the energy difference between the transition state and the reactants. By applying transition state theory, it is also possible to calculate the pre-exponential factor and thus the rate constant of the reaction. For competing reaction pathways, the calculated activation energies can predict which pathway is kinetically favored. For example, in the nitration of pyridine, computational studies have been used to explore different mechanistic possibilities. psu.edu
Illustrative Calculated Energy Profile for a Hypothetical Reaction This table provides a representative set of calculated energy values for a hypothetical reaction involving a nitropyridine derivative.
| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State | +20.5 | +22.0 |
| Intermediate | -5.2 | -4.5 |
| Products | -15.0 | -13.8 |
Advanced Quantum Chemical Descriptors and Reactivity Indices
Theoretical and computational chemistry provides a powerful lens through which the electronic structure, reactivity, and potential applications of novel molecules can be explored. For this compound, a compound of interest in medicinal and materials chemistry, quantum chemical calculations offer deep insights into its behavior at a molecular level. By employing advanced descriptors and reactivity indices, a detailed portrait of its electronic landscape and interaction propensity can be painted.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a crucial tool for understanding the reactive behavior of a molecule, visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP is calculated by evaluating the electrostatic potential at a particular point in space in the vicinity of a molecule, arising from the combination of the charge distribution of the electrons and the atomic nuclei.
For this compound, the MEP map would be characterized by distinct regions of positive, negative, and neutral potential, typically color-coded for intuitive interpretation. The regions of negative potential (conventionally colored red) are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green areas represent regions of neutral or near-zero potential.
In the case of this compound, the MEP map is expected to reveal the strong electron-withdrawing effect of the nitro (NO₂) group. The oxygen atoms of the nitro group and the carbonyl oxygen of the acetate moiety would exhibit the most intense red coloration, indicating them as the primary sites for electrophilic attack and hydrogen bond acceptance. The pyridine nitrogen atom would also show a region of negative potential. In contrast, the hydrogen atoms of the methyl group and the pyridine ring would be characterized by blue hues, signifying their positive potential and susceptibility to nucleophilic interactions. The area around the aromatic ring would likely show a gradient of colors, influenced by the competing electronic effects of the nitro group and the ester substituent.
Hypothetical MEP Surface Values for this compound
| Molecular Region | Predicted Potential (kcal/mol) | Color Code | Implied Reactivity |
| Oxygen atoms of Nitro group | -35 to -50 | Deep Red | Strong electrophilic attack site |
| Carbonyl Oxygen (acetate) | -30 to -45 | Red | Electrophilic attack site |
| Pyridine Nitrogen | -20 to -35 | Orange-Red | Moderate electrophilic attack site |
| Pyridine Ring Hydrogens | +15 to +25 | Light Blue | Nucleophilic interaction site |
| Methyl Group Hydrogens | +10 to +20 | Green-Blue | Weak nucleophilic interaction site |
Note: The data in this table is hypothetical and serves to illustrate the expected trends from an MEP analysis. Actual values would be obtained from quantum chemical calculations.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the quantitative assessment of intramolecular and intermolecular interactions, charge transfer, and hyperconjugative effects.
For this compound, NBO analysis would elucidate the nature of the chemical bonds, lone pairs, and the delocalization of electron density. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
Significant intramolecular charge transfer interactions are expected in this molecule. The lone pairs on the oxygen atoms of the nitro group and the ester group, as well as the pyridine nitrogen, can act as electron donors. The antibonding orbitals (σ* and π) of the pyridine ring and the carbonyl group can act as electron acceptors. The NBO analysis would likely reveal strong hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the nitro group into the π antibonding orbitals of the pyridine ring. This delocalization is a key factor in the electron-withdrawing nature of the nitro group. Similarly, interactions between the lone pairs of the ester oxygen and the adjacent σ* and π* orbitals would be quantified.
Hypothetical NBO Analysis: Key Donor-Acceptor Interactions and Stabilization Energies for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) of NO₂ | π* (N-C) of pyridine ring | 15.5 | Intramolecular charge transfer |
| LP (N) of pyridine | σ* (C-C) of pyridine ring | 5.2 | Hyperconjugation |
| LP (O) of ester | π* (C=O) of ester | 25.8 | Resonance stabilization |
| π (C=C) of pyridine | π* (N=O) of nitro group | 8.7 | π-delocalization |
Note: The data in this table is hypothetical and for illustrative purposes. The specific E(2) values would be determined through NBO calculations.
Calculation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-withdrawing groups, leading to a large change in dipole moment upon electronic excitation.
This compound has structural features that suggest it may exhibit NLO properties. The pyridine ring provides a π-conjugated system, while the nitro group is a strong electron-withdrawing group and the acetate group can influence the electronic distribution. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameters calculated are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of the molecule.
Theoretical calculations for this compound would involve geometry optimization followed by the computation of these NLO parameters. The results would likely indicate a significant dipole moment due to the presence of the polar nitro and ester groups. The hyperpolarizability value would be compared to that of known NLO materials to assess its potential. The analysis of the molecular orbitals involved in the electronic transitions would provide insight into the origin of the NLO response, often linked to intramolecular charge transfer from a donor part of the molecule to an acceptor part.
Hypothetical Calculated NLO Properties of this compound
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 4.5 | Debye |
| Linear Polarizability (α) | 150 | a.u. |
| First-order Hyperpolarizability (β) | 350 | a.u. |
Note: These values are hypothetical and illustrative. Actual values would be derived from specific quantum chemical computations.
Molecular Modeling of Intermolecular Interactions and Recognition Events (focus on computational methodology, not biological outcome)
Understanding how this compound interacts with other molecules is crucial for predicting its behavior in various environments, such as in solution or within a biological system. Molecular modeling provides the computational tools to investigate these intermolecular interactions and recognition events with high resolution. The focus here is on the methodologies employed rather than the specific biological consequences.
The primary computational methods used to study intermolecular interactions are molecular docking and molecular dynamics (MD) simulations.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to explore its binding to a protein active site or another receptor. The methodology involves:
Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and its geometry optimized using quantum mechanical methods. The receptor structure, typically obtained from a protein data bank, would be prepared by adding hydrogen atoms and assigning partial charges.
Defining the Binding Site: A specific region on the receptor where the ligand is expected to bind is defined.
Sampling of Ligand Conformations and Orientations: A docking algorithm systematically samples a large number of possible conformations of the ligand within the defined binding site.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The scores are typically based on force-field parameters that account for van der Waals interactions, electrostatic interactions, and hydrogen bonding.
Molecular Dynamics (MD) Simulations provide a dynamic picture of the interactions between molecules over time. An MD simulation would be employed to study the stability of the complex predicted by molecular docking and to analyze the specific intermolecular interactions in detail. The methodology involves:
System Setup: The docked complex of this compound and its receptor is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.
Force Field Application: A classical force field (e.g., AMBER, CHARMM) is used to describe the potential energy of the system as a function of the atomic coordinates.
Simulation Protocol: The system is first minimized to remove any steric clashes, then gradually heated to the desired temperature and equilibrated. A production run is then performed, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion.
Trajectory Analysis: The resulting trajectory is a movie of the molecular motion. Analysis of this trajectory can reveal the stability of the binding, the key amino acid residues involved in the interaction, the role of water molecules, and the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
These computational methodologies allow for a detailed, atomistic-level understanding of the intermolecular interactions and recognition events involving this compound, providing a rational basis for its further development in various applications.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and versatile synthetic methods is paramount for accessing a diverse range of derivatives of Methyl 2-(3-nitropyridin-4-yl)acetate. Future research could focus on the exploration of novel synthetic pathways and the application of advanced catalytic systems to enhance synthetic efficiency and expand the accessible chemical space.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, offer a powerful toolkit for the functionalization of the pyridine (B92270) ring. nih.gov Future investigations could explore the application of these methods to introduce a variety of substituents at different positions of the 3-nitropyridine (B142982) core, prior to or after the installation of the acetate (B1210297) side chain. The development of bespoke catalyst systems, perhaps employing specialized ligands, could be crucial for achieving high yields and regioselectivity in these transformations.
Furthermore, three-component ring transformation reactions present an innovative approach to constructing the nitropyridine core itself, potentially offering a more convergent and atom-economical synthesis. rsc.org Research into adapting such methods to produce highly substituted pyridines, including the target compound, could lead to more efficient and flexible synthetic strategies. The exploration of alternative starting materials and catalysts in these multi-component reactions could unveil new pathways to functionalized pyridine derivatives.
The direct C-H functionalization of the pyridine ring is another promising avenue for future synthetic exploration. nih.gov Catalytic systems that can selectively activate and functionalize C-H bonds would provide a more direct route to derivatives of this compound, avoiding the need for pre-functionalized starting materials. Research in this area could focus on identifying catalysts that are tolerant of the nitro and ester functionalities present in the molecule.
| Synthetic Approach | Potential Catalytic System | Key Research Focus |
| Palladium-Catalyzed Cross-Coupling | Pd complexes with tailored phosphine (B1218219) or N-heterocyclic carbene ligands | Regioselective functionalization of the nitropyridine ring |
| Three-Component Ring Transformations | Lewis or Brønsted acid catalysts | Convergent synthesis of the core heterocyclic structure |
| Direct C-H Functionalization | Transition metal catalysts (e.g., Pd, Ru, Rh) | Selective activation and derivatization of C-H bonds |
Investigation of Undiscovered Chemical Transformations and Reactivity Patterns
The unique arrangement of a nitro group and a methyl acetate substituent on the pyridine ring of this compound suggests a rich and complex reactivity profile that warrants further investigation. Future research should aim to uncover novel chemical transformations and to delineate the intricate reactivity patterns of this molecule.
Nucleophilic aromatic substitution (SNAr) is a well-established reaction for nitropyridines, where the nitro group can act as a leaving group. nih.govresearchgate.net For this compound, the electron-withdrawing nature of both the nitro group and the ester functionality is likely to activate the pyridine ring towards nucleophilic attack. Systematic studies with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) could reveal the regioselectivity of substitution and potentially lead to the discovery of new derivatives with diverse functional groups.
Vicarious nucleophilic substitution (VNS) offers another avenue for the functionalization of electron-deficient aromatic rings. royalsocietypublishing.org This methodology allows for the formal substitution of a hydrogen atom and could be a powerful tool for introducing substituents at positions that are not accessible through traditional SNAr reactions. Investigating the VNS reactivity of this compound could lead to the synthesis of novel, highly substituted pyridine derivatives.
The chemical transformation of the existing functional groups also presents a fertile ground for research. The selective reduction of the nitro group to an amino group would provide access to a new class of compounds with different electronic properties and reactivity. Subsequent derivatization of the resulting amino group could further expand the chemical diversity of the accessible molecules. Similarly, the hydrolysis of the methyl ester to the corresponding carboxylic acid would open up possibilities for amide bond formation and other transformations at this position.
| Reaction Type | Potential Reagents | Expected Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, thiols, alkoxides | Displacement of the nitro group or other leaving groups |
| Vicarious Nucleophilic Substitution (VNS) | Carbanions, N-nucleophiles | C-H functionalization of the pyridine ring |
| Nitro Group Reduction | Reducing agents (e.g., SnCl2, H2/Pd) | Formation of the corresponding aminopyridine derivative |
| Ester Hydrolysis | Acid or base catalysis | Conversion of the methyl ester to a carboxylic acid |
Integration of Advanced Computational Techniques for Predictive Chemistry
The integration of advanced computational techniques offers a powerful approach to accelerate the exploration of the chemical landscape of this compound and its derivatives. Predictive chemistry, through the use of quantum mechanical calculations and machine learning, can provide valuable insights into the reactivity and properties of these compounds, guiding experimental efforts and enabling the rational design of new molecules.
Density Functional Theory (DFT) can be employed to calculate a range of molecular properties that are crucial for understanding and predicting chemical reactivity. nih.govroyalsocietypublishing.org For this compound, DFT calculations can be used to determine the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. These calculations can help to identify the most likely sites for electrophilic and nucleophilic attack, predict the regioselectivity of reactions, and rationalize observed reactivity patterns. Furthermore, DFT can be used to model reaction mechanisms, providing insights into transition state geometries and activation energies, which are essential for understanding reaction kinetics.
Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions. nih.govnih.gov By training ML algorithms on large datasets of known reactions of pyridine derivatives, it may be possible to develop predictive models for the reactivity of this compound. These models could be used to screen virtual libraries of reactants and predict the products of potential reactions, thereby prioritizing synthetic efforts towards the most promising candidates. The development of bespoke ML models, tailored to the specific chemistry of nitropyridines, could significantly enhance the efficiency of discovering new chemical transformations.
| Computational Technique | Application | Predicted Information |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Electron density, HOMO/LUMO energies, reaction mechanisms |
| Machine Learning (ML) | Prediction of reaction outcomes | Major products, reaction yields, optimal reaction conditions |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational preferences, solvent effects on reactivity |
Development of Structure-Property Relationships for Derivative Classes (without reference to specific biological effects)
A systematic investigation into the relationship between the chemical structure of derivatives of this compound and their physicochemical properties is essential for understanding how molecular modifications influence their behavior. The development of quantitative structure-property relationships (QSPR) can provide a framework for the rational design of new compounds with tailored properties.
The introduction of different substituents on the pyridine ring or modifications of the acetate side chain will undoubtedly alter the electronic and steric properties of the molecule. QSPR studies can be employed to correlate these structural changes with various physicochemical parameters, such as solubility, lipophilicity (logP), and chromatographic retention times. nih.govresearchgate.net By systematically varying the substituents and measuring these properties, it is possible to build predictive models that can guide the design of new derivatives with desired characteristics.
Furthermore, the electronic properties of these derivatives, such as their absorption and emission spectra, can be investigated. The nature and position of substituents on the pyridine ring can significantly influence the electronic transitions within the molecule, leading to changes in their photophysical properties. Understanding these structure-property relationships could be valuable for the development of new materials with specific optical properties.
The thermal stability and decomposition pathways of derivatives of this compound are also important properties to investigate. The presence of the nitro group suggests that these compounds may have interesting thermal properties. By studying how different substituents affect the thermal stability of the molecule, it may be possible to design compounds with enhanced stability or with specific decomposition profiles.
| Property | Structural Modifications | Potential Impact |
| Physicochemical Properties | Introduction of polar or nonpolar substituents | Altered solubility, lipophilicity, and chromatographic behavior |
| Photophysical Properties | Variation of electron-donating or -withdrawing groups | Changes in UV-Vis absorption and fluorescence emission |
| Thermal Properties | Modification of the substituent pattern | Influence on thermal stability and decomposition pathways |
Q & A
Basic: What synthetic methodologies are commonly employed for Methyl 2-(3-nitropyridin-4-yl)acetate, and how is the product validated?
Answer:
The synthesis typically involves esterification of 2-(3-nitropyridin-4-yl)acetic acid using methanol under acid catalysis or nucleophilic substitution of a halogenated precursor. For validation:
- Purity : HPLC-MS (e.g., using a C18 column with UV detection at 254 nm) ensures absence of unreacted starting materials or side products .
- Structural Confirmation : and NMR (in CDCl or DMSO-d) identifies ester and nitro group signatures. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
- Crystallinity : Single-crystal X-ray diffraction (via SHELX programs) provides definitive structural proof, though this requires high-quality crystals .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
- Chromatography : Reverse-phase HPLC with UV/Vis or MS detection monitors purity (e.g., 95–97% purity thresholds) .
- Spectroscopy :
- Elemental Analysis : Validates empirical formula (e.g., CHNO) within ±0.4% deviation .
Advanced: How can single-crystal X-ray diffraction resolve molecular conformation, and what are common pitfalls?
Answer:
- Procedure : Crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) are analyzed using SHELXL for refinement. Key parameters include R-factor (<0.05) and data-to-parameter ratio (>15:1) .
- Challenges :
- Crystal twinning or disorder in the nitro group requires iterative refinement.
- Low-resolution data (<1.0 Å) complicates electron density mapping.
- Thermal motion artifacts in flexible ester chains .
Advanced: How to resolve contradictions in spectroscopic data during synthesis?
Answer:
- Scenario : Discrepancies in NMR integration ratios or unexpected MS fragments.
- Methods :
- Replicate Synthesis : Eliminate batch-specific anomalies.
- High-Resolution MS : Resolve isotopic patterns (e.g., distinguishing M+1 from impurities).
- 2D NMR (COSY, HSQC) : Assign ambiguous proton couplings (e.g., pyridinyl vs. ester protons) .
- Spiking Experiments : Co-inject with a reference standard to confirm retention times .
Advanced: What experimental designs assess stability under varying storage conditions?
Answer:
- Accelerated Degradation Studies :
- Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .
Advanced: How can computational tools predict physicochemical properties?
Answer:
- LogD/P Prediction : Software like MarvinSketch estimates partition coefficients (e.g., LogD 0.92 at pH 7.4) .
- Polar Surface Area (PSA) : Calculated PSA (~52 Å) predicts membrane permeability via the Lipinski rule .
- Validation : Cross-check with experimental HPLC retention times (logP correlates with hydrophobicity) .
Advanced: How to optimize reaction yields for scale-up synthesis?
Answer:
- DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., acetonitrile vs. DMF).
- In Situ Monitoring : ReactIR tracks esterification progress via carbonyl intermediate formation.
- Work-Up Strategies : Liquid-liquid extraction (ethyl acetate/water) removes acidic byproducts; silica gel chromatography isolates pure product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
